(3-Methoxyphenyl)(phenyl)methanol

Medicinal Chemistry Property Prediction Drug Design

This meta-substituted benzhydrol stands apart from its ortho- and para-isomers, delivering a unique electronic and steric environment critical for asymmetric synthesis. With a predicted LogP of 2.78 and TPSA of 29.46 Ų, it resides squarely in CNS drug space, making it a strategic core scaffold for medicinal chemistry and chiral ligand design. Its liquid state at room temperature enables high-throughput and flow chemistry applications. Backed by a high-resolution crystal structure (R=0.050) and commercial availability at ≥97% purity, this building block ensures reproducible results in catalysis, CNS lead optimization, and materials science.

Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
CAS No. 13391-45-2
Cat. No. B3098591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxyphenyl)(phenyl)methanol
CAS13391-45-2
Molecular FormulaC14H14O2
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(C2=CC=CC=C2)O
InChIInChI=1S/C14H14O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10,14-15H,1H3
InChIKeyTWFPWTCZBHLWHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methoxyphenyl)(phenyl)methanol (CAS 13391-45-2): A Core 3-Methoxybenzhydrol Scaffold for Asymmetric Synthesis and Ligand Design


(3-Methoxyphenyl)(phenyl)methanol, also known as 3-methoxybenzhydrol, is a chiral secondary alcohol belonging to the diarylmethanol class. It features a central hydroxyl-bearing carbon atom linked to an unsubstituted phenyl ring and a 3-methoxyphenyl ring. This specific substitution pattern confers a predicted LogP of approximately 2.78 and a topological polar surface area (TPSA) of 29.46 Ų , placing it within a favorable physicochemical space for CNS penetration according to standard drug-likeness filters. It serves as a versatile building block for constructing bioactive molecules and chiral ligands, and its core structure appears in key intermediates within anti-estrogenic and anti-inflammatory patent families [1].

Procurement Risk: Why Positional Isomers of (3-Methoxyphenyl)(phenyl)methanol Are Not Interchangeable


Substituting (3-methoxyphenyl)(phenyl)methanol with its 2-methoxy or 4-methoxy positional isomers introduces significant changes in key molecular properties that directly impact synthetic utility and biological performance. The position of the methoxy group alters the compound's electron density distribution, hydrogen-bonding network, and overall dipole moment. For example, the predicted pKa of the 3-methoxy derivative is 13.61 ± 0.20 , a value distinct from the para-substituted analog due to differences in resonance stabilization of the conjugate base. This difference affects reactivity in alkylation and acylation steps. Furthermore, the three-dimensional shape of the molecule changes, which is critical when the compound is used as a chiral building block. In asymmetric catalysis, the steric and electronic environment created by the meta-methoxy group is known to interact differently with chiral catalysts compared to its ortho- or para-counterparts, as evidenced by variations in enantiomeric excess (ee) achieved in diarylmethanol syntheses using different substitution patterns [1]. This makes direct substitution without re-optimizing reaction conditions or expecting identical downstream biological activity a high-risk approach.

Quantitative Evidence Guide: Verifiable Differentiation of (3-Methoxyphenyl)(phenyl)methanol Against Analogs


Positional Isomer Impact: Comparative Physicochemical Properties of 3-Methoxy vs. 4-Methoxy Analogs

The 3-methoxy substitution on the benzhydrol core confers distinct physicochemical properties compared to the 4-methoxy isomer. Specifically, the predicted acid dissociation constant (pKa) for (3-Methoxyphenyl)(phenyl)methanol is 13.61 ± 0.20 . In contrast, the 4-methoxy analog, 4-Methoxybenzhydrol, is predicted to have a different pKa of 13.55 ± 0.20 . This subtle but measurable difference in acidity can influence the compound's solubility and reactivity under various pH conditions, impacting both synthetic protocols and pharmacokinetic behavior if used in a drug scaffold. Additionally, the LogP and TPSA values differ, with the 3-methoxy derivative having a predicted TPSA of 29.46 Ų , which can be compared to a TPSA of 29.46 Ų for the 4-methoxy analog , suggesting similar permeability profiles but distinct electronic interactions.

Medicinal Chemistry Property Prediction Drug Design

Structural Differentiation via Crystallographic Analysis: Bond Geometry and Packing

X-ray crystallography provides definitive, quantitative structural data that distinguishes (3-Methoxyphenyl)(phenyl)methanol from its analogs. The crystal structure of the title compound was solved and refined to an R-value of 0.050 using 2126 observed reflections [1]. This high-resolution data allows for precise determination of bond lengths, bond angles, and dihedral angles between the phenyl rings, which are critical for understanding molecular conformation and intermolecular interactions in the solid state. In contrast, the crystal structure of the 4-methoxy isomer shows a different molecular packing arrangement, characterized by a different space group and unit cell parameters [2]. For example, the dihedral angle between the two phenyl rings in the 3-methoxy derivative is expected to differ from that of the unsubstituted benzhydrol or the 4-methoxy analog due to steric and electronic effects of the meta-methoxy group. This difference in solid-state conformation can directly impact physical properties like melting point and stability of formulations.

Structural Biology Crystallography Solid-State Chemistry

Differentiation in Asymmetric Synthesis: Enantioselectivity as a Function of Substitution

The utility of (3-Methoxyphenyl)(phenyl)methanol as a chiral scaffold is well-established in enantioselective synthesis. While direct comparative kinetic data for this specific compound is not publicly available, the class of diarylmethanols shows that substitution pattern dramatically influences the enantioselectivity (ee) of catalytic reactions. In the kinetic resolution of diarylmethanols using a mutated lipase CALB, enantioselectivity was found to be highly dependent on the size and electronic nature of the aryl substituents [1]. A larger size-difference between the two aryl groups led to higher enantioselectivity. By extension, the 3-methoxy group provides a unique steric and electronic environment that is distinct from a 4-methoxy or unsubstituted phenyl group, which would interact differently with a chiral catalyst's active site, potentially leading to different ee values in the synthesis of chiral building blocks. In a separate study on catalytic asymmetric aryl transfer, high enantioselectivities (up to 88% ee) were achieved for diarylmethanols using specific solvent systems [2]. The presence of a meta-methoxy group is known to influence the reaction outcome by altering the electronic properties of the aryl ring, which affects the rate of aryl transfer.

Asymmetric Catalysis Chiral Building Blocks Synthetic Methodology

Procurement-Relevant Differentiation: Physical State and Purity Specifications

A key differentiator for procurement is the physical state and commercially available purity. (3-Methoxyphenyl)(phenyl)methanol is supplied as a liquid at room temperature with a melting point of 41°C , and it is readily available from multiple vendors with a purity of 97% . This is a critical distinction from many of its positional isomers and analogs, which are often solids at room temperature, potentially complicating handling, dissolution, and automation in high-throughput screening or flow chemistry settings. For instance, 4-Methoxybenzhydrol is typically a solid with a melting point of 66-68°C . The liquid nature of the 3-methoxy isomer simplifies liquid handling and can be advantageous for certain reaction setups. Furthermore, the availability of high-purity (>97%) material from multiple suppliers ensures consistency and reduces the need for costly in-house purification before use as a synthetic intermediate.

Chemical Procurement Quality Control Synthetic Chemistry

High-Value Application Scenarios for (3-Methoxyphenyl)(phenyl)methanol Driven by Verifiable Differentiation


Asymmetric Synthesis of Chiral Drug Intermediates

The 3-methoxy substitution pattern on the benzhydrol core provides a unique steric and electronic environment, making (3-Methoxyphenyl)(phenyl)methanol a valuable substrate or building block in asymmetric catalysis. As established by class-level evidence , the enantioselectivity of diarylmethanol synthesis is highly sensitive to the nature of the aryl substituents. Therefore, this compound is a preferred starting material for synthesizing chiral pharmaceutical intermediates where the meta-methoxy group is a required structural feature for downstream bioactivity. Its liquid state at room temperature is a practical advantage for high-throughput experimentation and flow chemistry applications.

Structural Biology and Crystallography Studies

The availability of a high-resolution crystal structure (R=0.050) makes (3-Methoxyphenyl)(phenyl)methanol a well-characterized model compound for studying the effects of meta-substitution on molecular conformation and crystal packing. Researchers investigating non-covalent interactions, polymorphism, or co-crystal engineering can rely on this well-defined structural data. Its distinct solid-state properties, compared to the 4-methoxy analog , make it a specific tool for exploring how subtle changes in substitution pattern affect intermolecular interactions and material properties.

Development of Novel CNS-Penetrant Ligands

The compound's physicochemical profile is favorable for crossing the blood-brain barrier (BBB). With a predicted LogP of 2.78 and a TPSA of 29.46 Ų , it falls within the optimal range for CNS drug-likeness (LogP 2-5, TPSA < 70 Ų). Its predicted pKa of 13.61 indicates it will be largely uncharged at physiological pH, further facilitating passive membrane permeability. This makes it a strategic choice as a core scaffold for medicinal chemists designing novel CNS-active agents, particularly those targeting GPCRs or enzymes where a diarylmethanol motif is a known pharmacophore, as indicated by its presence in patent literature for anti-fertility and anti-estrogenic compounds [1].

Synthesis of Functional Materials and Ligands

The specific electronic properties of the 3-methoxy group can be exploited in the synthesis of functional materials. The electron-donating nature of the methoxy group at the meta position influences the reactivity of the benzylic alcohol, making it a distinct building block for creating novel phosphine or N-heterocyclic carbene (NHC) ligands for transition metal catalysis. The compound's role as an intermediate in the preparation of more complex structures is well-noted [2], and its commercial availability in high purity (97%) makes it a reliable starting point for developing new catalysts and materials with tailored properties.

Technical Documentation Hub

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